REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([CH2:8][C:9]([O:11]CC)=O)=O)=[CH:4][CH:3]=1.[Cl:16][C:17]1C=CC(C(=O)C)=CC=1.C(=O)(OCC)OCC.[H-].[Na+].[C:36]1([NH:42][NH2:43])[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1.ClC1C=CC(C2CC(=O)N(C3C=CC=CC=3)N=2)=CC=1>C(O)C.C(O)(=O)C>[Cl:16][C:17]1[N:42]([C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)[N:43]=[C:6]([C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:15][CH:14]=2)[C:8]=1[CH:9]=[O:11] |f:3.4|
|
Name
|
|
Quantity
|
50.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)CC(=O)OCC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1=NN(C(C1)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
are heated in a nitrogen atmosphere for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
is obtained with a yield of 84 %
|
Type
|
CUSTOM
|
Details
|
F 160.5°-161.5°
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=NN1C1=CC=CC=C1)C1=CC=C(C=C1)Cl)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |